2H-indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydro-3-hydroxy- 2H-indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydro-3-hydroxy-
Brand Name: Vulcanchem
CAS No.: 113333-93-0
VCID: VC21310462
InChI: InChI=1S/C16H12FNO3/c17-11-7-5-10(6-8-11)14(19)9-16(21)12-3-1-2-4-13(12)18-15(16)20/h1-8,21H,9H2,(H,18,20)
SMILES: C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=C(C=C3)F)O
Molecular Formula: C16H12FNO3
Molecular Weight: 285.27 g/mol

2H-indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydro-3-hydroxy-

CAS No.: 113333-93-0

Cat. No.: VC21310462

Molecular Formula: C16H12FNO3

Molecular Weight: 285.27 g/mol

* For research use only. Not for human or veterinary use.

2H-indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydro-3-hydroxy- - 113333-93-0

Specification

CAS No. 113333-93-0
Molecular Formula C16H12FNO3
Molecular Weight 285.27 g/mol
IUPAC Name 3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one
Standard InChI InChI=1S/C16H12FNO3/c17-11-7-5-10(6-8-11)14(19)9-16(21)12-3-1-2-4-13(12)18-15(16)20/h1-8,21H,9H2,(H,18,20)
Standard InChI Key IBOVMHGMLUUMEA-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=C(C=C3)F)O
Canonical SMILES C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=C(C=C3)F)O

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